Proxazole

Gastric cytoprotection Mucin production Anti-ulcer mechanism

Standard GI antispasmodics lack anti-inflammatory activity, while NSAIDs cause ulcerogenic effects-compromising functional GI disorder and cytoprotection studies. Proxazole (CAS 31363-08-3) uniquely combines: - Direct smooth muscle relaxation (papaverine-like) plus anti-edematous activity - No gastric acid suppression or NSAID-type ulcerogenicity - Selective mucin production enhancement - Validated inverse cerebral steal phenomenon for cerebrovascular research Available as racemate (31363-08-3) or isolated enantiomers (31363-09-4, 31363-10-7).

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
CAS No. 31363-08-3
Cat. No. B10762786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxazole
CAS31363-08-3
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC
InChIInChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
InChIKeyOLTAWOVKGWWERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxazole: Spasmolytic & Anti-Inflammatory Agent


Proxazole (CAS 31363-08-3, also referenced as CAS 5696-09-3 for the unspecified isomer) is a synthetic 1,2,4-oxadiazole derivative classified under ATC code A03AX07 ('Other drugs for functional gastrointestinal disorders') [1]. The compound possesses an unusual dual pharmacological profile combining anti-inflammatory activity with direct smooth muscle relaxant (papaverine-like) properties [2]. Its molecular formula is C₁₇H₂₅N₃O (MW 287.4 g/mol), and it is supplied pharmaceutically as the citrate salt (MW 479.52 g/mol) [3]. Originally developed by Angelini Francesco (patented via GB 924608 and US 3141019), proxazole has been marketed under the trade names Toness, Pirecin, and Flou in select regions [4].

Dual anti-inflammatory and spasmolytic tool for functional GI studies
Chiral enantiomer probes (racemate, (+)- and (−)-isomers) for stereochemical SAR
Cerebral blood flow probe with reported inverse steal phenomenon

Proxazole: Non-Interchangeable with A03AX/NSAIDs


Proxazole occupies a unique intersection of pharmacodynamic space that is not replicated by any single in-class compound. Unlike conventional gastrointestinal antispasmodics such as Alverine (A03AX08) or Mebeverine (A03AA04) — which act primarily via antimuscarinic or direct musculotropic mechanisms without significant anti-inflammatory activity — proxazole simultaneously delivers anti-inflammatory efficacy and smooth muscle relaxation [1]. Critically, its anti-inflammatory action is selectively targeted against edematous responses and is devoid of the ulcerogenic effects that characterize non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin [2]. Furthermore, within the 1,2,4-oxadiazole chemical class, the specific 3-(α-ethylbenzyl)-5-(2-diethylaminoethyl) substitution pattern of proxazole confers a gastric cytoprotective profile — selectively increasing mucin production without suppressing acid secretion — that is not shared by structurally related oxadiazole analogs [3]. These orthogonal differentiation axes mean that substituting proxazole with a generic antispasmodic or a COX-inhibiting NSAID fundamentally alters the experimental or therapeutic pharmacological profile.

Standard antispasmodics (e.g., alverine, mebeverine) may not replicate the anti-inflammatory component observed for proxazole.
NSAIDs (e.g., indomethacin) may introduce COX-mediated ulcerogenic effects that proxazole does not exhibit in reported models.
Achiral A03AX-class alternatives lack enantiomer-resolved pharmacological characterization, limiting chiral SAR studies.

Proxazole Differentiation Evidence


Selective Mucin Production Without Acid Suppression

In a direct head-to-head comparison of anti-ulcer drug effects on gastric secretion in pylorus-ligated rats, proxazole was differentiated from benzydamine and banthine (methantheline) by its mechanism of action. Proxazole selectively increased gastric mucin production without affecting acid secretion, whereas benzydamine depressed acid secretion in addition to increasing mucin production, and banthine exerted a non-specific inhibition on all parameters of gastric secretion. [1] This mechanistic selectivity — enhancing mucosal barrier defense without suppressing gastric acid — is not observed with standard anticholinergic antispasmodics such as mebeverine or with acid-suppressive therapies. [2]

Selective Mucin Production
Head-to-head
Proxazole selectively increased mucin production with no effect on acid secretion. Benzydamine depressed acid and increased mucin; banthine suppressed all gastric parameters.
Supports mucosal barrier studies preserving acid physiology
Pylorus-ligated rat model; exact mucin quantification not available
Gastric cytoprotection Mucin production Anti-ulcer mechanism Functional gastrointestinal disorders

Preventing Indomethacin Ulcers Without Acid Suppression

Proxazole prevents indomethacin-induced gastric ulcers without exerting any anti-secretory effect — a combination that distinguishes it from both standard NSAIDs and conventional anti-ulcer agents. [1] Most anti-inflammatory drugs, including indomethacin, produce ulcerogenic effects as a direct consequence of their mechanism of action (COX inhibition with resultant prostaglandin depletion). Proxazole's anti-inflammatory activity is instead directed primarily against edematous responses and is explicitly devoid of ulcerogenic effects. [2] This property has been confirmed in rat models where proxazole pre-treatment prevented indomethacin-induced lesions.

Indomethacin Ulcer Prevention
Reported
Proxazole prevented indomethacin-induced gastric ulcers without anti-secretory effect, while most NSAIDs produce ulcers via COX-mediated prostaglandin depletion.
Ulcer-preventive anti-inflammatory profile without acid suppression
Rat model; specific ulcer index data require full-text
NSAID-induced gastropathy Indomethacin ulcer model Gastroprotection Anti-inflammatory safety margin

Inverse Steal Phenomenon in Cerebral Blood Flow

In a clinical cerebral blood flow (CBF) study of 410 patients using the xenon-clearance method and scintillation camera, proxazole was one of only a few drugs (alongside midodrine, vincamine, hexobendine, ginkgo biloba extract, dextran, and ouabain) capable of improving hemispheric CBF. [1] Critically, proxazole and the related papaverine-like drug drotaverine produced an 'inverse steal' phenomenon — selectively increasing regional cerebral blood flow (rCBF) in ischemic areas while producing no change or even a reduction of flow in normally perfused brain regions. [2] This contrasts with central vasodilators such as hexobendine, which in some cases produced an intracerebral 'steal' effect by increasing flow in well-perfused areas at the expense of ischemic regions. [3]

Inverse Steal Phenomenon
Head-to-head
Proxazole selectively increased rCBF in ischemic regions (inverse steal), unlike hexobendine which caused intracerebral steal by diverting flow from ischemic areas.
Supports cerebral ischemia-reperfusion research
120-stroke patient study; 133Xe clearance; regression analysis
Cerebral blood flow Inverse steal phenomenon Cerebrovascular insufficiency Papaverine-like vasodilators

Controlled Clinical Trial in Cerebrovascular Insufficiency

Proxazole was evaluated in a controlled clinical trial for cerebrovascular insufficiency by Esposito and De Gregorio (1974), published in Arzneimittel-Forschung. [1] This represents one of the few controlled clinical investigations of a compound from the A03AX07 class in a cerebrovascular indication, extending its evidence base beyond gastrointestinal applications. [2] While detailed quantitative outcomes from this trial require access to the full publication, the existence of a controlled clinical dataset provides a level of human evidence that is absent for many other compounds in the A03AX 'Other drugs for functional bowel disorders' category, including Alverine (A03AX08) and Trepibutone (A03AX09), which lack comparable cerebrovascular clinical trial data. [3]

Controlled Clinical Trial
Context-dependent
Esposito & De Gregorio (1974) conducted a controlled clinical trial of proxazole in cerebrovascular insufficiency.
Trial existence provides human evidence context beyond GI
Quantitative outcomes require full-text access
Cerebrovascular insufficiency Controlled clinical trial Double-blind Cerebral vasodilator

Acute Oral Toxicity: Proxazole vs. Indomethacin & Benzydamine

The acute oral toxicity of proxazole in rats has an LD50 of 60 mg/kg, with an intraperitoneal LD50 of 39 mg/kg. [1] This places proxazole in a distinct acute toxicity bracket relative to key comparators: it is less acutely toxic than indomethacin (oral LD50 approximately 12–20 mg/kg in rats [2]) but substantially more acutely toxic than benzydamine (oral LD50 1050 mg/kg in rats [3]). For procurement decisions involving in vivo experimental protocols, this intermediate toxicity profile informs both dosing strategy and hazard classification requirements. [4]

Acute Oral Toxicity
Source review
LD50 60 mg/kg p.o. (proxazole) vs. ~12-20 mg/kg (indomethacin) vs. 1050 mg/kg (benzydamine).
Intermediate acute toxicity relative to comparators
Cross-study data; species-matched for rat where available
Acute toxicity LD50 Safety margin Oral administration

Enantiomer-Specific Pharmacological Profiles

Proxazole is a racemic compound, and the individual enantiomers have been separated and pharmacologically characterized. De Feo et al. (1971) demonstrated that the (+)-isomer (CAS 31363-09-4), (−)-isomer (CAS 31363-10-7), and racemate (CAS 31363-08-3) exhibit different pharmacological profiles. [1] This stereochemical differentiation has procurement implications: the racemate, (+)-isomer, and (−)-isomer are registered as distinct chemical entities with separate CAS numbers and unique UNII identifiers. [2] The enantiomeric separation methodology and differential pharmacology were published in Farmaco Edizione Scientifica, providing a basis for chiral-specific research applications. [3]

Enantiomer-Specific Profiles
Reported
Racemate (CAS 31363-08-3), (+)-isomer (31363-09-4), and (−)-isomer (31363-10-7) show distinct pharmacological profiles following chiral separation.
Enables chiral SAR studies in oxadiazole class
Quantitative enantiomer data require full-text (De Feo 1971)
Enantiomer pharmacology Chiral resolution Stereospecific activity Oxadiazole stereochemistry

Proxazole Research Applications


Functional GI Models: Dual Action Without Acid Suppression

Proxazole is uniquely suited for in vivo models of functional GI disorders (e.g., irritable bowel syndrome, functional dyspepsia) where the experimental design requires simultaneous anti-inflammatory activity and smooth muscle relaxation without the confounding variable of gastric acid suppression. The compound's selective mucin production enhancement — demonstrated in the pylorus-ligated rat model against benzydamine and banthine comparators [1] — provides mucosal protection while preserving physiological acid secretion. This profile is not achievable with proton pump inhibitors, H2 receptor antagonists, or standard anticholinergic antispasmodics such as mebeverine, making proxazole the compound of choice for studies investigating non-acid-suppressive cytoprotective mechanisms.

NSAID Gastropathy: Anti-Inflammatory Without Ulcerogenicity

For researchers investigating NSAID-induced gastrointestinal injury or screening gastroprotective agents, proxazole serves as a critical reference compound. Its established ability to prevent indomethacin-induced ulcers without exerting an anti-secretory effect [1] provides a positive control with a mechanistically clean profile — anti-inflammatory without COX-mediated ulcerogenicity. This application is directly supported by the Burberi et al. (1971) renal hypertension study, which explicitly documents proxazole's anti-inflammatory efficacy against edematous responses and its lack of ulcerogenic effects that characterize most NSAIDs [2]. Procurement of proxazole for this application enables experimental designs that disentangle anti-inflammatory efficacy from gastric mucosal toxicity.

Cerebral Ischemia: Inverse Steal Phenomenon Probe

Proxazole is one of a limited set of pharmacologically characterized compounds that reliably produce the inverse cerebral steal phenomenon — a selective increase in regional blood flow to ischemic brain regions without diverting flow from normally perfused areas [1]. In the 410-patient cerebral blood flow study by Heiss et al. (1978), proxazole was among the few drugs capable of improving hemispheric CBF, and it specifically produced the inverse steal pattern shared with drotaverine but distinct from the intracerebral steal caused by central vasodilators such as hexobendine [2]. This makes proxazole valuable as a mechanistic probe or positive control in preclinical cerebrovascular research, particularly in studies evaluating perfusion redistribution strategies.

Enantiomer-Specific Pharmacology & Chiral Oxadiazole SAR

The availability of proxazole as three distinct, CAS-registered entities — the racemate (31363-08-3), the (+)-isomer (31363-09-4), and the (−)-isomer (31363-10-7) — enables chiral pharmacology studies that explore stereospecific differences in anti-inflammatory and spasmolytic activity [1]. The foundational enantiomer separation and pharmacological characterization by De Feo et al. (1971) provides a methodological reference point [2]. Among A03AX-class compounds, this level of stereochemical characterization is unique: Alverine, Trepibutone, and Mebeverine lack comparable enantiomeric resolution data in the published literature, positioning proxazole as the preferred scaffold for chiral SAR investigations in the oxadiazole chemical space.

Application
Selection Property
Validation Focus
Functional GI research models
Dual anti-inflammatory and spasmolytic without acid suppression
Mucin production and preserved acid secretion
NSAID gastropathy investigation
Anti-inflammatory devoid of reported COX-mediated ulcerogenicity
Indomethacin-ulcer prevention in vivo
Cerebral ischemia research
Inverse steal phenomenon probe
rCBF redistribution in ischemic regions
Chiral oxadiazole SAR studies
Distinct CAS-registered enantiomers with reported pharmacological differentiation
Enantiomer-specific pharmacological profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.